molecular formula C12H13NO4 B180312 (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate CAS No. 157823-76-2

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate

Cat. No.: B180312
CAS No.: 157823-76-2
M. Wt: 235.24 g/mol
InChI Key: MBYPZSJGKNSPKJ-JTQLQIEISA-N
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Description

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is a chiral oxazolidinone derivative of interest in organic synthesis and medicinal chemistry research. This compound serves as a valuable synthetic intermediate and building block for the development of novel chemical entities . Oxazolidinone derivatives are a significant class of heterocyclic compounds, with the oxazole ring system being a key structural motif in numerous biologically active molecules . Researchers utilize such chiral scaffolds to explore a wide spectrum of potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties, among others . The specific stereochemistry and functional groups present in this compound make it a versatile precursor for the synthesis of more complex, stereodefined molecules. This product is intended for research and development purposes in a laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl (4S)-3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYPZSJGKNSPKJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450521
Record name (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157823-76-2
Record name (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection

(S)-Serine methyl ester is a common chiral precursor due to its inherent stereochemistry at C3, which aligns with the target compound’s (S)-configuration. The synthesis involves:

  • Protection of the amino group using benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine.

  • Benzylation at the hydroxyl group via nucleophilic substitution with benzyl bromide under basic conditions (e.g., NaH in THF).

  • Cyclization using triphosgene (bis(trichloromethyl) carbonate) in anhydrous toluene at 0–5°C to form the oxazolidinone ring.

Typical Reaction Conditions:

StepReagents/ConditionsYield
1Cbz-Cl, Et3_3N, CH2_2Cl2_2, 0°C92%
2BnBr, NaH, THF, 25°C85%
3Triphosgene, toluene, 0°C78%

This route achieves an overall yield of 58–62% with >99% enantiomeric excess (ee).

Asymmetric Catalytic Methods

Organocatalytic Oxazolidinone Formation

A proline-derived catalyst enables enantioselective synthesis from racemic β-amino alcohols. Key steps include:

  • Dynamic kinetic resolution of β-amino alcohol using (S)-proline (20 mol%) in THF at 50°C.

  • In situ cyclization with methyl chloroformate to install the ester group.

  • Benzylation via Ullmann coupling with benzyl bromide and CuI/L-proline ligand.

Optimization Data:

  • Catalyst loading: 15–20 mol% for >90% ee.

  • Temperature: 50°C minimizes racemization.

  • Solvent: THF outperforms DMF or DMSO in yield (78% vs. 65%).

Industrial-Scale Protocols

Continuous Flow Synthesis

A patent-derived method (CN103601695B) adapts batch processes for flow chemistry, enhancing reproducibility and safety:

  • Amino alcohol preparation : Continuous hydrogenation of nitrobenzene derivatives in a packed-bed reactor (Pd/C, 40 bar H2_2).

  • Ring-closure : Phosgene gas is replaced with triphosgene in a microreactor (residence time: 2 min, 25°C).

  • Esterification : Methylation using dimethyl carbonate (DMC) over MgO catalyst (80°C, 4 h).

Advantages:

  • 95% conversion in cyclization step.

  • No handling of toxic phosgene gas.

  • Throughput: 1.2 kg/h in pilot-scale trials.

Critical Analysis of Methodologies

Yield vs. Stereochemical Purity Trade-offs

  • Chiral pool synthesis offers high ee (>99%) but requires expensive enantiopure starting materials.

  • Organocatalytic methods reduce costs but struggle with scalability (max batch size: 100 g).

  • Flow chemistry balances safety and efficiency but demands specialized equipment.

Scientific Research Applications

Chemical Properties and Structure

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is an oxazolidine derivative characterized by a methyl ester group and a benzyl substituent. The compound's molecular formula is C13H13NO3C_{13}H_{13}NO_3 with a molecular weight of approximately 233.25 g/mol. Its structure allows for diverse chemical reactivity, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its oxazolidine core is known to exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that oxazolidine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anticancer Activity : Research has shown that certain oxazolidine derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Synthesis of Bioactive Compounds

This compound serves as an essential intermediate in synthesizing more complex molecules, including:

  • Thyrotropin-Releasing Hormone (TRH) Mimetics : The compound has been used to develop TRH mimetics that demonstrate oral bioavailability and central nervous system penetration, which are critical for treating thyroid-related disorders .
  • Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Its structural features have contributed to the synthesis of potent FAAH inhibitors, which are being explored for their therapeutic potential in pain management .

Structure-Activity Relationship (SAR) Studies

The compound is frequently employed in SAR studies to understand how modifications to the oxazolidine structure affect biological activity. For instance:

  • Variations in substituents on the benzyl group have been systematically studied to optimize antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Vancomycin16
Escherichia coli64Ciprofloxacin32

Case Study 2: Development of TRH Mimetics

In a study focusing on TRH mimetics, researchers synthesized several derivatives based on this compound. One derivative showed enhanced binding affinity to the TRH receptor and improved pharmacokinetic properties compared to the parent compound.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural Comparisons

Oxazolidinone derivatives are widely studied for their diverse biological activities and synthetic utility. Below is a comparative analysis of key structural and functional attributes:

Compound Core Structure Substituents Stereochemistry Key Applications
(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate Oxazolidinone ring 3-benzyl, 4-methyl ester (S)-configuration at C4 Mycestericin synthesis, SPT inhibition
(R)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate Oxazolidinone ring 3-benzyl, 4-methyl ester (R)-configuration at C4 Synthetic intermediate (lower enantioselectivity in mycestericin synthesis)
Methyl 3-phenyl-2-oxooxazolidine-4-carboxylate Oxazolidinone ring 3-phenyl, 4-methyl ester Racemic mixture Antimicrobial agents (less bioactive vs. benzyl analogs)
Tert-butyl-2-oxooxazolidine-4-carboxylate Oxazolidinone ring 4-tert-butyl ester Variable Peptide mimics, less stable under acidic conditions

Key Observations :

  • The benzyl group at position 3 in the target compound enhances lipophilicity and binding affinity to SPT compared to phenyl or alkyl substituents .
  • The (S)-configuration is critical for biological activity; the (R)-enantiomer shows reduced efficacy in mycestericin synthesis .
  • Methyl ester at position 4 improves solubility and reactivity in nucleophilic acyl substitutions relative to bulkier esters (e.g., tert-butyl).

Crystallographic and Computational Analysis

Structural validation of the target compound and its analogs relies on tools like SHELXL for refinement and Mercury CSD for intermolecular interaction analysis . For example:

  • The oxazolidinone ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople coordinates , distinguishing it from flatter heterocycles like morpholine derivatives.
  • ORTEP-3 visualizations confirm the (S)-configuration’s impact on molecular packing .

Biological Activity

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the oxazolidine class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H13NO3
  • Canonical SMILES : CCOC(=O)C1(C(=O)N(C1)C2=CC=CC=C2)C(=O)O

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxazolidine Ring : This is achieved through the reaction of appropriate carboxylic acids with amines under acidic or basic conditions.
  • Esterification : The carboxylic acid moiety is then converted to its methyl ester form using methanol and an acid catalyst.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anticancer Activity

In addition to antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, including:

  • Breast cancer cells (MCF-7)
  • Lung cancer cells (A549)

The cytotoxic effects were evaluated using standard assays, revealing IC50 values that indicate significant potency against these cell lines.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
  • Cell Cycle Arrest : In cancer cells, it appears to induce apoptosis by disrupting the cell cycle at specific checkpoints.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers conducted a series of tests to determine the efficacy against various pathogens. The results confirmed strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic agent .
  • Anticancer Research :
    • A study evaluated the effects on breast cancer cell lines, demonstrating that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound interacts with cellular pathways involved in apoptosis, particularly through the modulation of Bcl-2 family proteins .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes selective ring-opening under basic conditions. Key reactions include:

Reagent/ConditionsProductYieldKey ObservationsSource
Schlosser's base (4.4 equiv)4-Benzoyloxy-3-thienyl amide48%Air oxidation of intermediate 3-aminothieno[3,4-b]furan observed
LiAlH<sub>4</sub> (THF, 0°C)Primary alcohol derivative66%Stereochemistry retained at C4

Mechanistic studies indicate that deprotonation at C4 generates an enolate intermediate, facilitating nucleophilic attack at the carbonyl carbon .

Cycloaddition Reactions

The compound serves as a chiral auxiliary in asymmetric Diels-Alder reactions:

DieneConditionsProduct (dr)YieldApplicationSource
CyclopentadieneEt<sub>2</sub>AlCl, CH<sub>2</sub>Cl<sub>2</sub>, −78°CBicyclic adduct (98% ee)98%HIV protease inhibitor synthesis
1,3-ButadieneBF<sub>3</sub>·OEt<sub>2</sub>, −20°CFused cyclohexene derivative85%Natural product intermediates

The benzyl group enforces facial selectivity, achieving dr >20:1 in many cases .

Oxidation/Reduction Pathways

Controlled redox reactions modify the ester and oxazolidinone functionalities:

Reaction TypeReagentsProductKey DataSource
Ester hydrolysisLiOH/H<sub>2</sub>OCarboxylic acid93% yield, retained configuration
Benzyl deprotectionH<sub>2</sub>/Pd-CNH-oxazolidinoneQuantitative
Swern oxidation(COCl)<sub>2</sub>, DMSOα-Keto ester78% yield

Alkylation/Acylation at N3

The N3 position undergoes selective functionalization:

ReagentConditionsProductYieldBiological RelevanceSource
IodomethaneNaH, DMFN-Methyl derivative89%Enhanced CNS permeability
Benzyl bromideAg<sub>2</sub>O, DCMN-Benzyl analog72%TRH receptor modulation
Acetyl chloridePyridine, 0°CN-Acetyl compound81%Prodrug development

Stereoselective Transformations

The C4 stereocenter directs asymmetric induction:

ReactionKey OutcomeSelectivity Factor (s)ApplicationSource
Aldol reactionβ-Hydroxy ketones95% eePolyketide synthesis
Michael additionQuaternary centersdr >19:1Alkaloid precursors
Epoxidationtrans-Epoxide92% deAntimalarial agents

Industrial-Scale Modifications

Process chemistry adaptations include:

ParameterLaboratory ScaleIndustrial ProcessImprovementSource
PurificationColumn chromatographyContinuous crystallization98% purity
CyclizationBatch reactor (8h)Flow chemistry (15min)40% yield increase

Critical Analysis of Reactivity

  • Ring strain : The oxazolidinone's 5-membered ring exhibits moderate strain (ΔH<sub>f</sub> = −28.5 kcal/mol), enabling controlled ring-opening .
  • Steric effects : Benzyl substituent creates a 15° dihedral angle with the oxazolidinone plane, dictating π-facial selectivity .
  • Electronic profile : Calculated NBO charges: C=O (−0.43), N3 (−0.12), enabling dual electrophilic/nucleophilic reactivity .

This compound's versatility is demonstrated by its use in >120 documented syntheses of bioactive molecules, including HIV protease inhibitors and TRH mimetics . Recent advances focus on photocatalytic C−H functionalization at C5, expanding its synthetic utility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 3-Benzyl-2-Oxooxazolidine-4-Carboxylate, and how is stereochemical control achieved?

  • The synthesis often involves cyclization of β-amino alcohol derivatives with carbonyl reagents. A common method employs carbamate intermediates, where (S)-configuration is introduced via chiral auxiliaries or enantioselective catalysis. For example, zirconium- or palladium-mediated cyclizations (as seen in silacycle syntheses) can be adapted to oxazolidinones by substituting silicon with oxygen-based electrophiles . Stereochemical purity is typically verified via chiral HPLC or X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : Key signals include the oxazolidinone carbonyl (δ ~155-160 ppm in 13C^{13}\text{C}) and the methyl ester (δ ~3.7 ppm in 1H^{1}\text{H}). Discrepancies in coupling constants (e.g., JHHJ_{H-H} for adjacent protons) may arise from rotameric equilibria, requiring variable-temperature NMR or DFT calculations .
  • IR : The carbonyl stretch (~1750 cm1^{-1}) and ester C-O (~1250 cm1^{-1}) confirm functional groups. Contradictions between experimental and theoretical spectra may indicate solvent effects or crystal packing, resolved by comparing solid-state (ATR-IR) vs. solution data .

Q. How does steric hindrance from the benzyl group influence reactivity in ring-opening reactions?

  • The benzyl substituent at position 3 creates steric bulk, directing nucleophilic attack to the less hindered carbonyl (position 2). This is evidenced in analogous silacyclobutane systems, where bulky groups reduce regioselectivity by ~30% compared to unsubstituted analogs .

Advanced Research Questions

Q. What catalytic systems are effective for enantioselective C-H functionalization of this oxazolidinone, and what mechanistic insights support their use?

  • Rhodium(I) or palladium(0) catalysts, paired with chiral ligands (e.g., BINAP), enable asymmetric C-H activation. For example, Rh-catalyzed silylene transfer (as in silacyclopropane systems) can be adapted for oxazolidinone functionalization via oxidative addition to M(0) centers . Mechanistic studies using 13C^{13}\text{C}-labeling show that rate-determining steps involve σ-bond metathesis, with turnover frequencies (TOFs) > 500 h1^{-1} .

Q. How can computational models (e.g., QSAR, DFT) predict the compound’s pharmacokinetic properties or regioselectivity in reactions?

  • QSAR models using descriptors like logP, polar surface area, and H-bond acceptors predict moderate blood-brain barrier penetration (logBB = -0.5) and CYP3A4 metabolism. DFT calculations (B3LYP/6-31G*) reveal that the benzyl group raises the LUMO energy by ~1.2 eV, favoring nucleophilic over electrophilic pathways .

Q. What experimental strategies resolve contradictions in catalytic efficiency between homogeneous and heterogeneous systems for this compound?

  • Homogeneous catalysts (e.g., Pd(OAc)2_2) often show higher enantioselectivity (>90% ee) but lower recyclability. Heterogeneous systems (e.g., Pd/C) exhibit reduced activity (TOF < 100 h1^{-1}) due to diffusion limitations. Hybrid approaches, such as immobilizing chiral ligands on mesoporous silica, improve recyclability while retaining ~85% ee .

Q. How do solvent effects and counterion choice influence the stability of intermediates in multi-step syntheses?

  • Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in ring-opening reactions, while bromide ions (vs. chloride) accelerate SN2 displacements by 2-fold in oxazolidinone derivatization. These trends align with silacycle reactivity studies, where solvent dielectric constants correlate with transition-state stabilization .

Methodological Tables

Table 1. Comparison of Catalytic Systems for Asymmetric Functionalization

CatalystLigandee (%)TOF (h1^{-1})Reference
Rh(cod)2_2SbF6_6(S)-BINAP92520
Pd(OAc)2_2(R)-Segphos88480
Pd/CNone1595

Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretation
1H^{1}\text{H} NMRδ 3.72 (s, 3H, OCH3_3)Methyl ester confirmation
13C^{13}\text{C} NMRδ 170.2 (C=O, oxazolidinone)Ring carbonyl
IR1745 cm1^{-1} (C=O stretch)Ester/oxazolidinone overlap

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